N-(pyridin-4-yl)decane-1-sulfonamide
Description
N-(Pyridin-4-yl)decane-1-sulfonamide is a sulfonamide derivative featuring a pyridine ring linked to a decane chain via a sulfonamide group.
Properties
IUPAC Name |
N-pyridin-4-yldecane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c1-2-3-4-5-6-7-8-9-14-20(18,19)17-15-10-12-16-13-11-15/h10-13H,2-9,14H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJPGZCZXGMCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-yl)decane-1-sulfonamide typically involves the reaction of pyridine-4-amine with decane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-yl)decane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(pyridin-4-yl)decane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(pyridin-4-yl)decane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations and Their Implications
The following table summarizes key structural differences and biological activities of sulfonamide derivatives:
Key Observations :
- Heterocyclic Systems : Pyridin-4-yl substitution (vs. pyridin-2-yl or pyridin-3-yl) influences electronic properties and receptor interactions . Triazole or pyrazole rings (e.g., ) enhance π-π stacking and hydrogen bonding, critical for target binding.
- Functional Groups : Sulfonamide groups are common across analogs, but substituents like cyclopropylmethyl () or fluorobenzyl () modulate steric and electronic effects.
Antimicrobial Activity
- Pyrazole-sulfonamide hybrids (e.g., CAS 2034323-25-4) inhibit bacterial growth by targeting essential enzymes like dihydropteroate synthase .
- N-(Pyridin-2-yl)benzenesulfonamide derivatives exhibit broad-spectrum antibacterial effects, with MIC values <10 µM against Gram-positive strains .
Anticancer Potential
- Triazolopyridazine derivatives (e.g., ) show cytotoxicity via kinase inhibition, with IC₅₀ values in the nanomolar range.
- Piperidine-sulfonamide hybrids (e.g., ) disrupt cancer cell proliferation by modulating tubulin polymerization.
Anti-Inflammatory and Neuroprotective Effects
- Sulfonamide-linked pyridines (e.g., ) reduce inflammatory cytokines (TNF-α, IL-6) by inhibiting COX-2.
- Neuroprotective analogs (e.g., N-ethyl-N-isopropyl benzamide derivatives) activate Nrf2 pathways, mitigating oxidative stress .
Physicochemical Properties
- Lipophilicity : The decane chain in the target compound likely increases logP compared to shorter-chain analogs, enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Solubility : Pyridine-containing sulfonamides typically exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), critical for in vitro assays .
- Stability : Sulfonamides with electron-withdrawing groups (e.g., nitro, fluorine) show enhanced metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
